N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done via electrophilic aromatic substitution.
Amide Formation: The morpholine-4-carbonyl group can be introduced through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Mefloquine: A quinoline derivative used to treat malaria.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the morpholine-4-carbonyl group, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-7-6-14(12-17(19)22)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESGVIDAPLOBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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